4-bromo-N-ethyl-3-methoxyaniline
Description
4-Bromo-N-ethyl-3-methoxyaniline is a substituted aniline derivative featuring a bromine atom at the para position, a methoxy group at the meta position, and an ethyl group attached to the nitrogen atom of the amine moiety. Its molecular formula is C₉H₁₂BrNO, with a calculated molecular weight of 230.10 g/mol. This compound is structurally analogous to other N-substituted 4-bromo-3-methoxyaniline derivatives, which are commonly utilized as intermediates in pharmaceutical and agrochemical synthesis. The presence of the ethyl group reduces the nucleophilicity of the amine compared to the parent aniline (4-bromo-3-methoxyaniline) while maintaining moderate lipophilicity, making it suitable for applications requiring balanced solubility in organic solvents .
Properties
IUPAC Name |
4-bromo-N-ethyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-3-11-7-4-5-8(10)9(6-7)12-2/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIVFZDRAQBVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-ethyl-3-methoxyaniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-bromo-3-methoxyaniline, can be synthesized through the nitration of 4-bromoanisole followed by reduction.
Ethylation: The next step involves the ethylation of 4-bromo-3-methoxyaniline using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes followed by ethylation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N-ethyl-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-N-ethyl-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-3-methoxyaniline involves its interaction with specific molecular targets. The presence of the bromine atom and methoxy group can influence its binding affinity to enzymes and receptors, affecting various biochemical pathways. The ethyl group attached to the nitrogen atom can also play a role in its overall activity by altering its solubility and membrane permeability.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : N-alkylation of the parent compound often requires careful optimization to avoid over-alkylation or side reactions.
- Data Gaps : Direct experimental data (e.g., melting points, solubility) for this compound is scarce, necessitating reliance on computational predictions or extrapolation from analogs .
Biological Activity
4-Bromo-N-ethyl-3-methoxyaniline is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemical research. Its structural features, including the bromine and methoxy substituents, suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical interactions, and applications in research.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H12BrN
- Molecular Weight : 227.12 g/mol
- CAS Number : 1549896-23-2
The presence of a bromine atom and a methoxy group on the aromatic ring influences its reactivity and biological interactions.
Target Interactions
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors. Notably, it has been suggested that such compounds can act as inhibitors of breast tumor kinase (Brk), which is significant in cancer therapy.
Biochemical Pathways
The compound's activity may involve modulation of key biochemical pathways. For instance, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. Specifically, it can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis.
Cellular Effects
This compound influences various cellular processes:
- Cell Proliferation : It has been observed to impact the proliferation rates of specific cancer cell lines.
- Apoptosis : The compound may induce apoptosis in certain cell types by modulating apoptotic pathways.
- Gene Expression : Changes in gene expression profiles have been noted, particularly concerning genes involved in cell cycle regulation.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Cancer Therapy : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Brk activity, suggesting potential use in targeted cancer therapies.
- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of other therapeutic agents.
- Antimicrobial Activity : Preliminary investigations into related compounds have shown antibacterial properties against multidrug-resistant strains, indicating a broader spectrum of biological activity .
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Nitration : Starting with 4-bromoanisole, nitration introduces a nitro group.
- Reduction : The nitro group is reduced to an amine.
- Ethylation : Ethyl iodide is used to ethylate the amine under basic conditions.
These synthetic routes are crucial for producing analogs with varied biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
